molecular formula C16H12ClN3O2 B2378634 [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl benzenecarboxylate CAS No. 338419-16-2

[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl benzenecarboxylate

Cat. No. B2378634
CAS RN: 338419-16-2
M. Wt: 313.74
InChI Key: ORUQLNZPCLWSRU-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl benzenecarboxylate (CPCBT) is a synthetic compound that has been studied for its potential applications in scientific research. CPCBT is an organic compound composed of a benzene ring, a carboxyl group, and a 4-chlorophenyl-1H-1,2,3-triazol-4-ylmethyl group. This compound has been studied for its potential use in laboratory experiments, as well as its biochemical and physiological effects. In

Scientific Research Applications

  • π-Hole Tetrel Bonding Interactions : A study by (Ahmed et al., 2020) discusses the synthesis and characterization of triazole derivatives, including a compound similar to the one . The focus is on the π-hole tetrel bonding interactions and their analysis using Hirshfeld surface analysis and DFT calculations.

  • Structural Characterization : (Kariuki et al., 2021) synthesized related triazole derivatives and conducted structural characterization using X-ray diffraction. The study emphasizes the importance of understanding the molecular structure for potential applications.

  • Molecular Conformation and Absolute Configuration : The study by (Peeters et al., 1993) investigated the molecular conformation and absolute configuration of a similar triazole compound, providing insights into the stereochemistry of such molecules.

  • Synthesis and Crystal Structure : (Dong & Huo, 2009) reported on the synthesis and crystal structure of a bis-triazole compound, contributing to the understanding of the molecular architecture and potential applications of triazole derivatives.

  • Antimicrotubule Agents : In the field of cancer research, (Stefely et al., 2010) synthesized a series of triazole compounds, identifying them as potential inhibitors of cancer cell growth and antimicrotubule agents.

  • Inhibitory Activity Against CYP26A1 : The study by (Pautus et al., 2006) focused on the synthesis of triazole derivatives and their inhibitory activity against CYP26A1, indicating their potential in medicinal chemistry.

  • Topoisomerase IIα Inhibitor : (Murugavel et al., 2019) synthesized and evaluated a triazole derivative as a potent inhibitor of human topoisomerase IIα, suggesting its application as an anticancer drug.

  • Antifungal Activity : Research by (Lima-Neto et al., 2012) synthesized triazole derivatives and evaluated their antifungal activity against Candida strains, highlighting their potential as antifungal agents.

properties

IUPAC Name

[1-(4-chlorophenyl)triazol-4-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2/c17-13-6-8-15(9-7-13)20-10-14(18-19-20)11-22-16(21)12-4-2-1-3-5-12/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUQLNZPCLWSRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2=CN(N=N2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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